molecular formula C19H40 B1210515 3-Methyloctadecane CAS No. 6561-44-0

3-Methyloctadecane

Cat. No. B1210515
CAS RN: 6561-44-0
M. Wt: 268.5 g/mol
InChI Key: PGZRTPKNSFMAOP-UHFFFAOYSA-N
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Description

3-Methyloctadecane is an organic compound that belongs to the class of branched alkanes . These are acyclic branched hydrocarbons having the general formula CnH2n+2 . The molecular formula of 3-Methyloctadecane is C19H40 . The average mass is 268.521 Da and the monoisotopic mass is 268.312988 Da .


Molecular Structure Analysis

The molecular structure of 3-Methyloctadecane consists of 19 carbon atoms and 40 hydrogen atoms . The structure is a long chain of carbon atoms, with a methyl group (-CH3) attached to the third carbon atom in the chain .


Physical And Chemical Properties Analysis

3-Methyloctadecane has a molecular weight of 268.5209 . The compound is likely to be a solid at room temperature, with a fusion temperature of 273.7 K . The enthalpy of vaporization is 69.2 kJ/mol at 470 K .

Scientific Research Applications

  • Pheromone Research : 3-Methyloctadecane is closely related to cis-7,8-epoxy-2-methyloctadecane, a sex attractant pheromone for the gypsy moth. This compound has been studied for its potent attractant properties and is instrumental in understanding insect behavior and controlling pest populations (Bierl, Beroza, & Collier, 1970). Additionally, the effectiveness of its enantiomers in trapping native populations of gypsy moths in Massachusetts has been contrasted, emphasizing the importance of chemical structure in pheromone activity (Plimmer et al., 1977).

  • Analytical Chemistry : In the field of analytical chemistry, 3-Methyloctadecane has been identified in exhaled breath samples, indicating its potential as a biomarker. A study utilized advanced gas chromatography techniques for the analysis of this compound, which can be pivotal in medical diagnostics and environmental monitoring (Szabó et al., 2015).

  • Medical Research : While direct applications in medical research specifically for 3-Methyloctadecane are not prominent, related compounds like 3-O-methylglucose have been studied for their implications in metabolic processes. For instance, a study on 3-O-methylglucose explored its role in sugar transport in white fat cells, which is crucial for understanding metabolic diseases (Vinten, Gliemann, & Osterlind, 1976).

  • Environmental Science : The compound's structural analogs have been studied for their environmental impact. For example, 3-Methyl pyridine, a toxic compound, has been the subject of research for its sonochemical degradation, which is essential for environmental remediation and pollution control (Daware & Gogate, 2020).

properties

IUPAC Name

3-methyloctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19(3)5-2/h19H,4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZRTPKNSFMAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984185
Record name 3-Methyloctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyloctadecane

CAS RN

6561-44-0
Record name Octadecane, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006561440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyloctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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